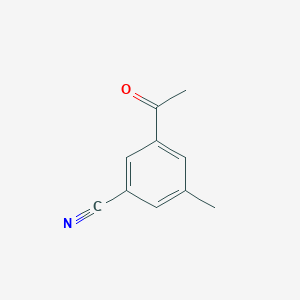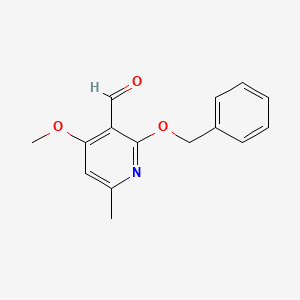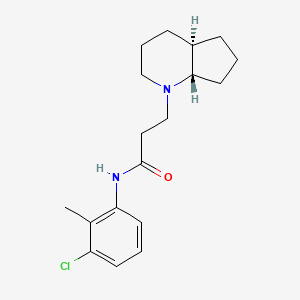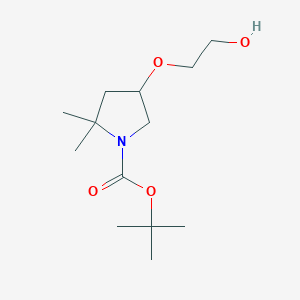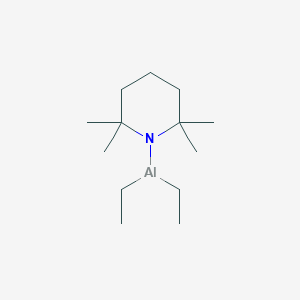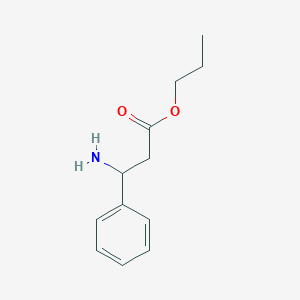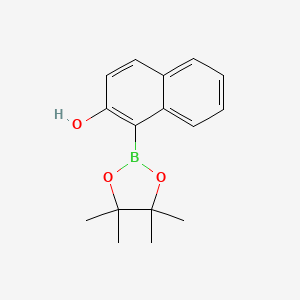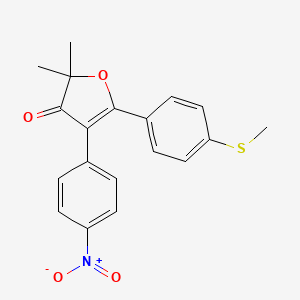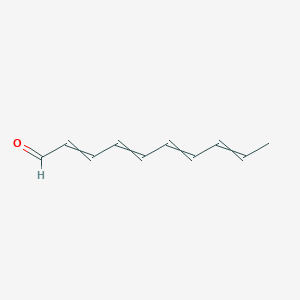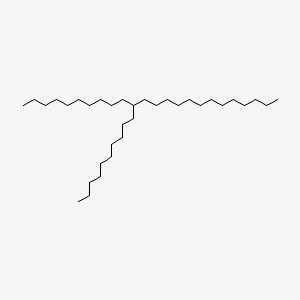
11-n-Decyltetracosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-n-Decyltetracosane, also known as 11-Decyltetracosane, is a long-chain hydrocarbon with the molecular formula C₃₄H₇₀. It is a member of the alkane family, characterized by its saturated carbon chain structure. This compound is notable for its high molecular weight and its presence in various natural and synthetic contexts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-n-Decyltetracosane typically involves the coupling of smaller hydrocarbon fragments. One common method is the catalytic hydrogenation of unsaturated precursors. This process requires specific catalysts, such as palladium or platinum, and is conducted under high-pressure hydrogen gas conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic processes. These methods are designed to maximize yield and purity, utilizing advanced catalytic systems and optimized reaction conditions. The process may also involve distillation and purification steps to isolate the desired compound from other reaction products.
Analyse Chemischer Reaktionen
Types of Reactions
11-n-Decyltetracosane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under high-temperature conditions, leading to the formation of alcohols, aldehydes, and carboxylic acids.
Reduction: Although already fully saturated, reduction reactions can further stabilize the compound under specific conditions.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the carbon chain.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or ozone, often in the presence of catalysts like manganese dioxide.
Reduction: Hydrogen gas with metal catalysts such as palladium or platinum.
Substitution: Halogen gases (chlorine, bromine) under UV light or heat.
Major Products
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: More stable alkane derivatives.
Substitution: Halogenated alkanes.
Wissenschaftliche Forschungsanwendungen
11-n-Decyltetracosane has several applications in scientific research:
Chemistry: Used as a reference compound in the study of long-chain hydrocarbons and their properties.
Biology: Investigated for its role in biological membranes and lipid bilayers.
Industry: Utilized in the production of lubricants, waxes, and other industrial materials.
Wirkmechanismus
The mechanism of action of 11-n-Decyltetracosane is primarily physical rather than chemical. Its long hydrophobic chain allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability. This interaction can influence various biological processes, although specific molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetracosane: A shorter-chain alkane with similar properties but lower molecular weight.
Hexatriacontane: A longer-chain alkane with higher molecular weight and different physical properties.
Docosane: Another long-chain alkane, shorter than 11-n-Decyltetracosane, with distinct applications.
Uniqueness
This compound is unique due to its specific chain length and the presence of a decyl group at the 11th position. This structural feature imparts distinct physical and chemical properties, making it valuable for specific industrial and research applications.
Eigenschaften
CAS-Nummer |
55429-84-0 |
|---|---|
Molekularformel |
C34H70 |
Molekulargewicht |
478.9 g/mol |
IUPAC-Name |
11-decyltetracosane |
InChI |
InChI=1S/C34H70/c1-4-7-10-13-16-19-20-21-24-27-30-33-34(31-28-25-22-17-14-11-8-5-2)32-29-26-23-18-15-12-9-6-3/h34H,4-33H2,1-3H3 |
InChI-Schlüssel |
BVMGLUHWZZEDRX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(CCCCCCCCCC)CCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13973839.png)
![2-Methyl-6-[(3-methoxyphenyl)ethenyl]pyridine](/img/structure/B13973847.png)
